4-Methoxybenzaldehyde thiosemicarbazone

Descripción general

Descripción

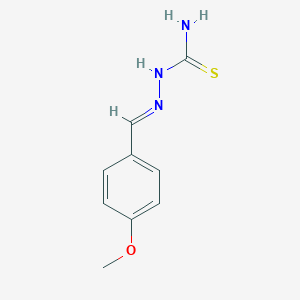

4-Methoxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3OS. It is a derivative of thiosemicarbazone, characterized by the presence of a methoxy group attached to the benzaldehyde moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+Thiosemicarbazide→4-Methoxybenzaldehyde thiosemicarbazone

The reaction mixture is refluxed for several hours, after which the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and recrystallized to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiosemicarbazides.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiosemicarbazides.

Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Methoxybenzaldehyde thiosemicarbazone has demonstrated notable anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of MCF-7 breast cancer cells significantly, with an IC50 value indicating effective concentration for cell growth inhibition . The compound's mechanism involves inducing apoptosis and disrupting cellular functions, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. A study reported that derivatives of this compound showed moderate antibacterial effects against strains such as Salmonella typhi and Salmonella paratyphi with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . This suggests its potential use in treating bacterial infections.

Tyrosinase Inhibition

Another significant application is in the inhibition of tyrosinase, an enzyme involved in melanin production. The compound has been identified as a reversible mixed-type inhibitor of tyrosinase with an IC50 value of 7.0 μM for monophenolase activity, indicating its potential use in cosmetic formulations to manage hyperpigmentation .

Pesticidal Activity

This compound derivatives have been explored for their insecticidal properties. Research indicates that these compounds can inhibit phenol oxidase, an enzyme crucial for insect development, suggesting their utility as bio-pesticides . The compound's ability to act on target proteins makes it a promising candidate for developing environmentally friendly agricultural chemicals.

Complex Formation Studies

The ability of this compound to form complexes with metal ions has been extensively studied. Research indicates that it can form stable complexes with transition metals such as manganese, iron, cobalt, nickel, and zinc . These complexes have potential applications in analytical chemistry as reagents for detecting metal ions or as catalysts in various chemical reactions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent proteolytic activity. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparación Con Compuestos Similares

- 4-Ethoxybenzaldehyde thiosemicarbazone

- 2-Methoxybenzaldehyde thiosemicarbazone

- 3-Methoxybenzaldehyde thiosemicarbazone

Comparison: 4-Methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the methoxy group at the para position of the benzaldehyde ring. This structural feature influences its chemical reactivity and biological activity. Compared to its analogs, such as 4-ethoxybenzaldehyde thiosemicarbazone, the methoxy group provides different electronic and steric effects, which can affect the compound’s binding affinity to enzymes and its overall pharmacological profile .

Actividad Biológica

4-Methoxybenzaldehyde thiosemicarbazone (4-MBTS) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antibacterial and tyrosinase inhibitory agent. This article reviews the synthesis, biological properties, and mechanisms of action of 4-MBTS, supported by relevant case studies and research findings.

Synthesis and Characterization

4-MBTS is synthesized through the condensation reaction of 4-methoxybenzaldehyde with thiosemicarbazide. The resulting compound can be characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The general reaction scheme is as follows:

Antibacterial Activity

Research indicates that 4-MBTS exhibits notable antibacterial activity against various strains of bacteria. In a study evaluating its efficacy against Salmonella species, the Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Salmonella typhi (ATCC 6539) | 64 |

| Salmonella paratyphi A | 64 |

| Salmonella paratyphi B | 128 |

| Salmonella typhimurium | 64 |

These results suggest that 4-MBTS possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis and is a target for skin-whitening agents. The inhibitory activity of 4-MBTS against tyrosinase was evaluated, yielding the following IC50 values:

| Activity Type | IC50 (μM) | Inhibition Type |

|---|---|---|

| Monophenolase | 7.0 | Reversible, mixed-type |

| Diphenolase | 2.62 | Reversible, mixed-type |

The compound showed a prolongation of the lag period during inhibition, indicating a complex interaction with the enzyme . Such properties highlight its potential for cosmetic applications aimed at reducing hyperpigmentation.

The biological activity of 4-MBTS can be attributed to its structural features that allow it to interact effectively with target enzymes and bacterial cells. The presence of the methoxy group enhances its lipophilicity, facilitating better penetration through cellular membranes.

- Tyrosinase Interaction : Studies suggest that the thiosemicarbazide moiety interacts with copper ions in the active site of tyrosinase, inhibiting its activity through noncompetitive mechanisms .

- Antibacterial Mechanism : The antibacterial effects may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several studies have explored the biological activities of thiosemicarbazone derivatives, including 4-MBTS:

- A study demonstrated that thiosemicarbazones derived from various aldehydes exhibited varying degrees of antibacterial and antifungal activities. Among these, derivatives like 4-MBTS showed promising results against Gram-positive bacteria .

- Another investigation focused on the structure-activity relationship (SAR) of thiosemicarbazones, revealing that substitutions on the benzaldehyde moiety significantly affect their biological potency against tyrosinase and bacteria .

Propiedades

IUPAC Name |

[(E)-(4-methoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNWURMRBJWUFJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4334-74-1 | |

| Record name | Anisaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.